molecular formula C11H21N3O4 B1665074 Aglme CAS No. 10236-44-9

Aglme

Cat. No. B1665074
CAS RN: 10236-44-9
M. Wt: 259.3 g/mol
InChI Key: FIGKGJVUYAFLBI-VIFPVBQESA-N
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Description

AGLME is utilized in direct enzymatic assay for activated Hageman factor measuring ability of Hageman factor to hydrolyze the cpd.

Scientific Research Applications

N-Glycosylation in Archaea

Research on Aglme has been instrumental in understanding N-glycosylation in Archaea. Specifically, the role of Aglme in the biosynthesis of hexuronic acids within a pentasaccharide in Haloferax volcanii was elucidated. The study highlighted Aglme's function as a UDP-glucose dehydrogenase, playing a critical role in the N-glycosylation process of archaeal species (Yurist-Doutsch et al., 2010).

Agroforestry Research

Aglme has been referenced in the context of agroforestry research. Agroforestry, a land use management system integrating trees and crops, requires a scientific understanding of the competition, complexity, profitability, and sustainability. Research in this field emphasizes the need for balancing nutrient competition and fostering soil fertility (Sánchez, 1995).

Noise Control in Engineering

In engineering, an adaptive genetic algorithm (AGA) was developed for active noise control (ANC) systems. This research is significant in demonstrating the use of AGAs to enhance noise cancellation techniques in various industrial applications (Chang & Chen, 2010).

Remote Sensing and Forest Biomass Estimation

Aglme is also relevant in remote sensing research for estimating forest Aboveground Biomass (AGB) in arid and semi-arid regions. This research utilizes integrated LiDAR and optical data, demonstrating the importance of Aglme in environmental monitoring and forest management (Cao et al., 2018).

Knowledge Management in Research Organizations

Aglme has been mentioned in the context of knowledge management systems like AGRUPE, used in research institutions for organizing and identifying key areas in scientific research. This system highlights the integration of hierarchical structures in managing scientific knowledge (Morais & Alves, 2010).

Silver Nanoparticles in Environmental Science

The application of silver nanoparticles (AgNps) in environmental science is another area where Aglme is relevant. Research on AgNps focuses on their adsorptive properties for removing pollutants and heavy metals, showcasing the role of Aglme in advancing environmental remediation technologies (Dastafkan et al., 2015).

Climate Change Education

Aglme has been used in education research, particularly in teaching anthropogenic climate change and Earth science through technology-enabled inquiry. This reflects the intersection of Aglme with educational methodologies to enhance understanding of complex global issues (Bush et al., 2016).

properties

CAS RN

10236-44-9

Product Name

Aglme

Molecular Formula

C11H21N3O4

Molecular Weight

259.3 g/mol

IUPAC Name

methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate

InChI

InChI=1S/C11H21N3O4/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1

InChI Key

FIGKGJVUYAFLBI-VIFPVBQESA-N

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC

SMILES

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

14752-92-2 (mono-acetate)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AGLME
N(alpha)-acetylglycyllysyl methyl ester
N(alpha)-acetylglycyllysyl methyl ester, monoacetate
N-alpha-acetyl-Gly-Lys-methyl ester
N-alpha-acetylglycyllysyl methyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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